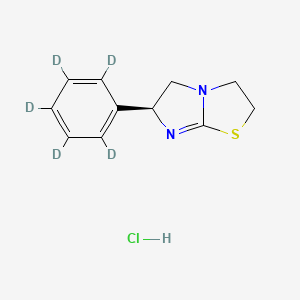

Levamisole-d5 Hydrochloride

概要

説明

Levamisole-d5 Hydrochloride is a deuterium-labeled derivative of Levamisole Hydrochloride. Levamisole is a synthetic imidazothiazole derivative that has been widely used as an anthelmintic and immunomodulator. It is known for its ability to treat parasitic worm infections and has been used in both human and veterinary medicine .

作用機序

Target of Action

Levamisole-d5 Hydrochloride primarily targets the nicotinic acetylcholine receptors in nematode muscles . These receptors play a crucial role in the neuromuscular transmission, which is essential for the movement and survival of the parasites .

Mode of Action

This compound acts as an agonist to the nicotinic acetylcholine receptors . This means it binds to these receptors and mimics the action of acetylcholine, a neurotransmitter, leading to continued stimulation of the parasitic worm muscles . This persistent stimulation results in the paralysis of the worms, thereby reducing their ability to control their reproductive muscles and limiting their capacity to copulate .

Biochemical Pathways

This compound affects various biochemical pathways due to its immunomodulatory effects . It can stimulate the formation of antibodies to various antigens, enhance T-cell responses by stimulating T-cell activation and proliferation, potentiate monocyte and macrophage functions including phagocytosis and chemotaxis, and increase neutrophil mobility, adherence, and chemotaxis .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). The drug is well-absorbed, and peak plasma levels are reached after 1.0 – 2.0 hours . The plasma half-life of Levamisole varies between 3.3 hours and 5.1 hours . About 70% of the drug is excreted through the kidneys . These properties impact the bioavailability of the drug, determining the concentration of the drug in the body and thus its therapeutic effect .

Result of Action

The primary result of this compound’s action is the paralysis of parasitic worms, leading to their expulsion from the host organism . Additionally, due to its immunomodulatory effects, it has been used in the treatment of various immune-mediated diseases, with some studies showing positive results .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of an immunotherapeutic drug like this compound is dependent upon characteristics of the individual host . Thus, therapy with such drugs must be individualized; the appropriate agent and dosage should be chosen according to the immune capabilities of individual patients .

準備方法

Synthetic Routes and Reaction Conditions

Levamisole-d5 Hydrochloride is synthesized by incorporating deuterium into the Levamisole molecule. The preparation method involves dissolving L-tetramisole in a solvent such as acetone or isopropanol, followed by the addition of sodium selenite or an antioxidant. The solution is then decolorized using activated carbon and filtered. Dry hydrogen chloride gas is introduced while stirring until the pH value reaches 3-5. The reaction mixture is then separated and purified to obtain Levamisole Hydrochloride .

Industrial Production Methods

The industrial production of Levamisole Hydrochloride follows similar steps but on a larger scale. The process ensures high yield, minimal impurities, and environmental friendliness. The use of L-tetramisole as a raw material and the controlled introduction of hydrogen chloride gas are key steps in the production process .

化学反応の分析

Types of Reactions

Levamisole-d5 Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the imidazothiazole ring structure.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various alkylated or halogenated derivatives .

科学的研究の応用

Levamisole-d5 Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Levamisole and its derivatives.

Biology: It is employed in studies related to parasitic infections and immune response modulation.

Medicine: Levamisole has been investigated for its potential use in treating various diseases, including cancer and autoimmune disorders.

Industry: It is used in the development of veterinary medicines and as an additive in certain industrial processes .

類似化合物との比較

Similar Compounds

Tetramisole: A racemic mixture of Levamisole and its enantiomer, dexamisole.

Pyrantel: Another anthelmintic that acts on nicotinic acetylcholine receptors but has a different chemical structure.

Ivermectin: A broad-spectrum antiparasitic agent with a different mechanism of action .

Uniqueness

Levamisole-d5 Hydrochloride is unique due to its deuterium labeling, which makes it valuable in research for tracing and studying metabolic pathways. Its dual role as an anthelmintic and immunomodulator also sets it apart from other similar compounds .

特性

IUPAC Name |

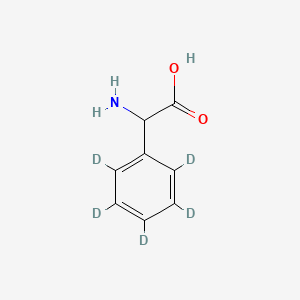

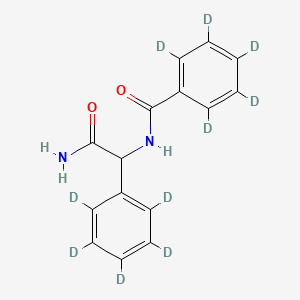

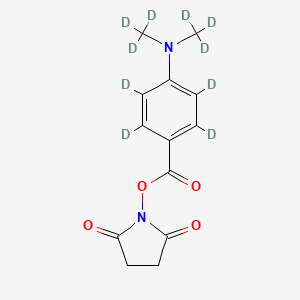

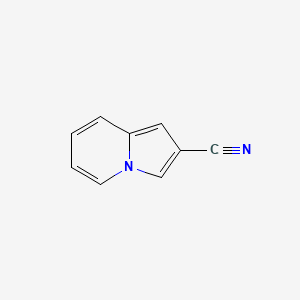

(6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-ISPSRMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CN3CCSC3=N2)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857926 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246819-64-6 | |

| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

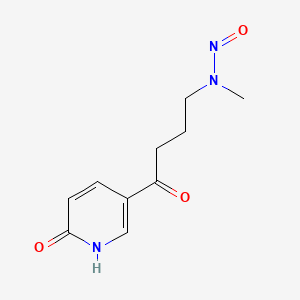

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)